molecular formula C12H9N3O4 B12553774 2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate CAS No. 190582-13-9

2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate

Cat. No.: B12553774
CAS No.: 190582-13-9
M. Wt: 259.22 g/mol
InChI Key: OGRPUCMSHFLYFB-SECBINFHSA-N
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Description

2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate is a complex organic compound with the molecular formula C12H9N3O4. It is characterized by the presence of a diazonium group and a morpholine ring, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pH, and reagent concentrations is common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halogenated or aminated derivatives.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: Primary amines.

Scientific Research Applications

2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

190582-13-9

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

(5S)-4-(2-diazoacetyl)-5-phenylmorpholine-2,3-dione

InChI

InChI=1S/C12H9N3O4/c13-14-6-10(16)15-9(7-19-12(18)11(15)17)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m1/s1

InChI Key

OGRPUCMSHFLYFB-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)C(=O)O1)C(=O)C=[N+]=[N-])C2=CC=CC=C2

Canonical SMILES

C1C(N(C(=O)C(=O)O1)C(=O)C=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

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